molecular formula C11H12BrNO B580574 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one CAS No. 1226225-33-7

1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one

Cat. No. B580574
CAS RN: 1226225-33-7
M. Wt: 254.127
InChI Key: MQPVFYMEWYHKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 1226225-33-7 . It has a molecular weight of 254.13 . The IUPAC name for this compound is 1-(3-bromo-4-methylphenyl)-2-pyrrolidinone .


Molecular Structure Analysis

The molecular structure of 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one is represented by the linear formula C11H12BrNO . The Inchi Code for this compound is 1S/C11H12BrNO/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 .

Scientific Research Applications

Structural Characterization and Molecular Interactions

The structural characterization of pyrrolidin-2-one derivatives has been a subject of interest due to their potential applications in material science and pharmaceuticals. For example, studies on compounds such as 4'-(4-Methylphenyl)-3'-nitrospiro[1H-indole-3,2'-pyrrolidin]-2-one have highlighted the importance of molecular packing, stabilized by hydrogen bonds and van der Waals forces, which could be relevant for designing compounds with specific physical properties or biological activities (Selvanayagam et al., 2005).

Potential Antiviral Applications

Pyrrolidin-2-one derivatives have shown potential as antiviral agents. For instance, 1-(4-Methyl­phen­yl)-5-oxo-2-phenylpyrrolidine-2-carboxamide has been identified as a potential anti-HIV compound, suggesting that similar compounds, including those with bromo-substituted phenyl groups, could be explored for their antiviral properties (Tamazyan et al., 2007).

Role in Synthesis of Biologically Active Compounds

The synthesis of biologically active compounds often involves intermediates like 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. This highlights the utility of bromo-substituted phenyl compounds in creating complex structures that could have therapeutic uses, suggesting potential research directions for 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one in drug development (Wang et al., 2016).

Antioxidant Properties

Research into pyrrolidine derivatives, such as the evaluation of antioxidant activity of 3-pyrroline-2-ones, provides a foundation for investigating the antioxidant capabilities of related compounds. These studies are crucial for understanding how modifications to the pyrrolidin-2-one core structure, such as bromination or methylation on the phenyl ring, might enhance or modulate antioxidant properties, potentially leading to the development of novel antioxidants (Nguyen et al., 2022).

Antibacterial Activity

The synthesis and antibacterial evaluation of pyrrolidin-3-cyanopyridine derivatives, which like 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one, contain a pyrrolidine ring, underscore the potential of such compounds in antimicrobial research. Identifying new derivatives with significant activity against a range of bacteria can contribute to the ongoing search for novel antibiotics, especially in the face of rising antibiotic resistance (Bogdanowicz et al., 2013).

properties

IUPAC Name

1-(3-bromo-4-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPVFYMEWYHKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680768
Record name 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one

CAS RN

1226225-33-7
Record name 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.